molecular formula C20H30N2O3S B2788851 (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035019-15-7

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2788851
CAS RN: 2035019-15-7
M. Wt: 378.53
InChI Key: MDPDTVVVTAHGFQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Chemical Defense Mechanisms

Background: Plant specialized metabolites play a crucial role in herbivore defense. However, disrupting specific steps in their biosynthetic pathways can lead to autotoxicity. Let’s explore how this compound contributes to plant defense without harming the plant itself.

Research Findings: Researchers discovered that silencing two cytochrome P450 enzymes involved in diterpene biosynthesis in wild tobacco (Nicotiana attenuata) caused severe autotoxicity symptoms. These symptoms resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain effective herbivore defense .

Reaction Dynamics

Background: Understanding the reactivity of chemical compounds is essential for various applications. Let’s explore the reaction dynamics of the 4-methylphenyl radical (C₆H₅CH₂•) with isoprene.

Research Findings: In a study using the crossed molecular beam technique, researchers investigated the reaction of the 4-methylphenyl radical with isoprene. The reaction initially forms a van-der-Waals complex without any barrier. Further details on the reaction pathway and its implications can be found in the research article .

Piperidin-4-ylphosphinic Acid Analogs

Background: Piperidin-4-ylphosphinic acid and its analogs have potential applications in medicinal chemistry and drug development. Let’s explore their synthesis and potential uses.

Research Findings: Analogues of the GABA-A agonist piperidin-4-ylcarboxylic acid (isonipecotic acid) were synthesized, including piperidin-4-ylphosphinic acid, methyl(piperidin-4-yl)phosphinic acid, and piperidin-4-ylphosphonic acid. These compounds were introduced using a sequential Pudovik addition followed by a Barton deoxygenation procedure. Their potential pharmacological applications warrant further investigation .

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-17-2-4-18(5-3-17)10-15-26(23,24)21-16-19-6-11-22(12-7-19)20-8-13-25-14-9-20/h2-5,10,15,19-21H,6-9,11-14,16H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPDTVVVTAHGFQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

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